4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
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Overview
Description
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a boronate ester group
Preparation Methods
The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 4-methyl-5-bromopyridin-2-amine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Chemical Reactions Analysis
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Scientific Research Applications
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: This compound is explored for its potential in drug discovery and development, especially in the design of boron-containing drugs.
Material Science: It is used in the development of new materials with unique properties, such as boron-doped polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom in the compound acts as a nucleophile, facilitating the formation of the desired product .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of a pyridine ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a pyrazole ring instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the amine group present in this compound.
These compounds share the boronate ester group but differ in their aromatic ring structures and functional groups, which can lead to different reactivity and applications.
Biological Activity
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and safety profiles.
The compound has the following chemical properties:
- Molecular Formula : C12H18BNO2
- Molecular Weight : 219.09 g/mol
- CAS Number : 957065-99-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies indicate that derivatives of pyridine compounds exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing a much lower effect on non-cancerous MCF10A cells . This selectivity suggests a potential for therapeutic application in targeted cancer treatments.
-
Mechanism of Action
- The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. It has been noted for its ability to induce apoptosis and inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
-
Safety Profile
- Safety studies have indicated that the compound possesses a favorable safety profile. In vivo studies involving oral administration in mice showed no significant adverse effects at doses up to 40 mg/kg . Additionally, it exhibited low toxicity against normal liver cells compared to its effects on cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Study | Cancer Type | IC50 Value | Observations |
---|---|---|---|
Study A | MDA-MB-231 (TNBC) | 0.126 μM | Strong inhibitory effect on proliferation |
Study B | MCF10A (non-cancerous) | >10 μM | Minimal effect indicating selectivity |
Study C | In vivo (mouse model) | N/A | Significant reduction in tumor metastasis |
Pharmacodynamics and Pharmacokinetics
Pharmacokinetic studies suggest that the compound has high plasma stability with a half-life greater than 12 hours . Its pharmacodynamic properties indicate a strong potential for use in therapeutic settings due to its ability to reduce viral loads significantly in infection models.
Properties
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMWZDGOUKBTRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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